molecular formula C16H17Cl2N3OS B2509345 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide CAS No. 361168-73-2

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide

Cat. No.: B2509345
CAS No.: 361168-73-2
M. Wt: 370.29
InChI Key: FPTSSBYLYZIAHV-UHFFFAOYSA-N
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Description

N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a 2,4-dichlorobenzamide moiety. This structure combines a rigid bicyclic system with electron-withdrawing chlorine atoms and a bulky tert-butyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c1-16(2,3)21-14(11-7-23-8-13(11)20-21)19-15(22)10-5-4-9(17)6-12(10)18/h4-6H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTSSBYLYZIAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thieno[3,4-c]pyrazole moiety fused with a dichlorobenzamide group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H16Cl2N4S
Molecular Weight367.28 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

Antifungal and Antibacterial Properties

Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant antifungal and antibacterial activities. For instance:

  • Antifungal Activity : Compounds similar to this compound have been tested against Candida albicans and Cryptococcus neoformans, showing promising results in inhibiting fungal growth .
  • Antibacterial Activity : Studies have demonstrated that related pyrazole derivatives possess antibacterial properties against various strains, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Compounds in the pyrazole class have been evaluated for their antitumor effects. Research indicates that they can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : They may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have shown the ability to activate apoptotic pathways in tumor cells.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several thieno[3,4-c]pyrazole derivatives and evaluated their biological activities. The results indicated that modifications to the substituents significantly impacted their potency against fungal strains .
  • In Silico Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets. Such studies help identify potential therapeutic applications and guide further experimental evaluations .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group at the 2-position is conserved in the target compound and the iodobenzamide analog, likely enhancing steric bulk and lipophilicity.
  • The 2,4-dichloro substitution on the benzamide distinguishes the target compound from analogs with unsubstituted (10d-3-2, 10d-4) or iodo-substituted () benzamides. Chlorine atoms may increase electron-withdrawing effects and influence binding interactions.

Physicochemical Properties

Comparative data for selected analogs are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound C₁₇H₁₆Cl₂N₃OS ~393.3 Not reported Likely low (bulky tert-butyl)
10d-3-2 (from ) C₂₁H₂₃N₃O 333.4 105–106 Moderate (polar benzamide)
10d-4 (from ) C₂₂H₂₅N₃O 347.5 Not reported Low (nitrophenyl group)
Iodobenzamide analog (Ev4) C₁₇H₁₆IN₃OS 445.3 Not reported Very low (iodo substituent)

Key Findings :

  • The tert-butyl group and dichlorobenzamide in the target compound likely reduce aqueous solubility compared to 10d-3-2, which lacks halogen substituents .
  • The iodo analog () has a higher molecular weight due to iodine, which may further decrease solubility .

Spectroscopic Data Comparison

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight electronic and structural differences (Table 3):

Compound Name IR (C=O stretch, cm⁻¹) Notable ¹H-NMR Signals (δ, ppm)
Target Compound ~1660 (estimated) Aromatic protons: ~7.5–8.0 (dichloro effects)
10d-3-2 () 1660 6.28 (pyrazole H), 7.20–7.40 (aromatic H)
10d-4 () Not reported Not reported
Iodobenzamide analog (Ev4) Not reported Aromatic protons: ~7.8–8.2 (iodo effects)

Analysis :

  • The C=O stretch at ~1660 cm⁻¹ is consistent across benzamide derivatives .
  • In the target compound, the 2,4-dichloro substituents would deshield aromatic protons, shifting signals upfield compared to 10d-3-2’s unsubstituted benzamide. The iodo analog may exhibit further deshielding due to iodine’s inductive effects .

Research Findings and Implications

  • Steric Considerations : The tert-butyl group in the target compound and its iodobenzamide analog could hinder metabolic degradation, suggesting improved stability in vivo .
  • Synthetic Challenges : Halogenated analogs (e.g., dichloro, iodo) may require specialized reagents or conditions, as seen in ’s use of di-tert-butyl dicarbonate for carbamate protection .

Limitations : The absence of biological data for the target compound precludes direct efficacy comparisons. Further studies should explore structure-activity relationships (SAR) and pharmacokinetic profiles.

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